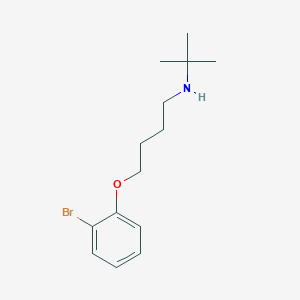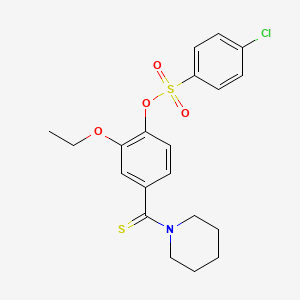
4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of selective β3-adrenergic receptor agonists and has been found to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine involves the activation of the β3-adrenergic receptor, which leads to the stimulation of lipolysis and the release of fatty acids from adipose tissue. This, in turn, increases energy expenditure and promotes weight loss.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects, including increased energy expenditure, decreased adiposity, improved glucose metabolism, and reduced inflammation. These effects make this compound a promising candidate for the development of drugs for the treatment of obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine in lab experiments is its ability to selectively activate the β3-adrenergic receptor without affecting other adrenergic receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions that researchers can explore with regards to 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists that can be used to treat obesity and metabolic disorders. Another area of interest is the investigation of the potential applications of this compound in the treatment of other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its ability to selectively activate the β3-adrenergic receptor makes it a promising candidate for the development of drugs for the treatment of obesity and metabolic disorders. Further studies are needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine involves a multi-step process that includes the reaction of tert-butylamine with 2-bromoanisole followed by the addition of 1-bromo-4-chlorobutane. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride.
Aplicaciones Científicas De Investigación
The potential applications of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine in scientific research are vast and varied. One of the most significant areas of application is in the development of drugs for the treatment of obesity and metabolic disorders. This compound has been found to activate the β3-adrenergic receptor, which plays a crucial role in regulating energy expenditure and metabolism.
Propiedades
IUPAC Name |
4-(2-bromophenoxy)-N-tert-butylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-14(2,3)16-10-6-7-11-17-13-9-5-4-8-12(13)15/h4-5,8-9,16H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYFHSKBHGTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)

![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4898598.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-{2-[2-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B4898606.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4898614.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4898636.png)
![11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898643.png)
![2-chloro-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B4898649.png)
![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)